Acidic Strength Ranking: Triethanolammonium vs Diethanolammonium vs Monoethanolammonium
Direct head-to-head study of the ethanolammonium ion series establishes the relative acidic strength order: Triethanolammonium > Diethanolammonium > Monoethanolammonium [1]. The thermodynamic constants for dissociation were determined from 0° to 50°C, with ΔH° = 33.450 kJ·mol⁻¹, ΔS° = -36.4 J·deg⁻¹·mol⁻¹, and ΔCp° derived from the temperature-dependent expression -logKbh = 1341.16/T + 4.6252 - 0.0045666T at 25°C [1].
| Evidence Dimension | Acidic strength order (dissociation constant, Kbh) |
|---|---|
| Target Compound Data | Highest acidic strength among the three ions |
| Comparator Or Baseline | Diethanolammonium (intermediate); Monoethanolammonium (lowest acidic strength) |
| Quantified Difference | Rank order: Triethanolammonium > Diethanolammonium > Monoethanolammonium; ΔH° = 33.450 kJ·mol⁻¹ for triethanolammonium dissociation |
| Conditions | Aqueous solution, 0° to 50°C, potentiometric determination |
Why This Matters
This ranking directly informs buffer selection and pH adjustment strategy in pharmaceutical formulation and biochemical assays.
- [1] Bates, R. G., & Hetzer, H. B. (1960). Acid Dissociation Constant and Related Thermodynamic Quantities for Triethanolammonium Ion in Water From 0 to 50°C. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 64A(4), 343–346. View Source
